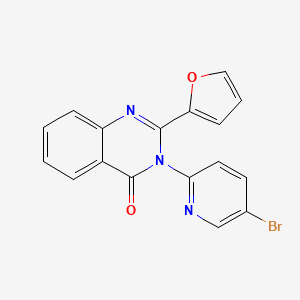![molecular formula C17H17BrN2O2S B5514921 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of a catalyst or under reflux conditions in ethanol or methanol. For instance, the synthesis of related hydrazone compounds involves reacting 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by condensation with allyl bromide to form NNO ligand complexes, indicative of the steps that might be involved in synthesizing the target compound (Takjoo et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the target is characterized by X-ray diffraction, revealing monoclinic or triclinic space groups with specific unit cell dimensions. For example, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, a compound with a related framework, shows a monoclinic system with space group P2(1) and demonstrates how intermolecular hydrogen-bond interactions stabilize the compound structure (Li Wei-hua et al., 2006).
Chemical Reactions and Properties
Hydrazone compounds, including those structurally similar to the target molecule, often exhibit notable chemical reactivity, particularly in the formation of complexes with metals. This reactivity is due to the presence of nitrogen and oxygen donors in the molecule, which can coordinate to metal centers in octahedral or tetrahedral geometries, as seen in complexes involving nickel, copper, zinc, and cadmium (Alhadi et al., 2012).
Applications De Recherche Scientifique
Enzyme Inhibition
- Some novel heterocyclic compounds derived from similar acetohydrazide structures have been synthesized and investigated for their enzyme inhibition properties. These compounds have shown significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in addressing metabolic disorders such as obesity and diabetes (Bekircan et al., 2015).
Anticancer Activity
- Derivatives of acetohydrazide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have exhibited promising results, indicating the potential for further development into therapeutic agents (Bekircan et al., 2008).
Corrosion Inhibition
- Schiff bases derived from carbohydrazide have been assessed using Density Functional Theory (DFT) modeling and Monte Carlo simulations for their effectiveness as corrosion inhibitors for steel in acidic environments. The theoretical data obtained align with experimental results, suggesting their application in protecting metal surfaces (Obot et al., 2016).
Crystal Structure Analysis
- The crystal and molecular structures of certain N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been described, providing insight into their chemical behavior and potential for further application in material science and drug design (Quoc et al., 2019).
Antimicrobial and Antioxidant Properties
- New benzothiazole acylhydrazones have been synthesized and shown to possess notable anticancer activity. Additionally, their antimicrobial and antioxidant properties were evaluated, suggesting their utility in pharmaceutical applications (Osmaniye et al., 2018).
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-22-16-9-5-3-6-13(16)10-19-20-17(21)12-23-11-14-7-2-4-8-15(14)18/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMIYIBINYQQK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)
![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)